Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature follows these conventions:
- Parent structure : The piperidine ring (a six-membered heterocycle with one nitrogen atom) serves as the base structure.
- Substituents :
- A carboxylate ester group (-COO-) at position 1, modified by a tert-butyl group [(CH₃)₃C-].
- An amino group (-NH₂) at position 3.
- A 3-methylphenyl group (a benzene ring with a methyl substituent at position 3) at position 4.
The structural formula is represented as:
$$ \text{C}{16}\text{H}{24}\text{N}2\text{O}2 $$
with the following skeletal arrangement:
O
||
O-C-O-C(CH3)3
|
N-C3H6-C6H3(CH3)-C4H2N
The canonical SMILES notation is CC1=CC(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C , which encodes the connectivity of atoms and stereochemical details.
Molecular Formula and Weight Calculations
The molecular formula C₁₆H₂₄N₂O₂ is derived from:
- 16 carbon atoms : 10 from the piperidine ring and substituents (including the tert-butyl group), 6 from the 3-methylphenyl group.
- 24 hydrogen atoms : Calculated based on saturation of all valencies.
- 2 nitrogen atoms : One in the piperidine ring, one in the amino group.
- 2 oxygen atoms : From the carboxylate ester.
Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon (C):} & \quad 16 \times 12.01 \, \text{g/mol} = 192.16 \, \text{g/mol} \
\text{Hydrogen (H):} & \quad 24 \times 1.008 \, \text{g/mol} = 24.19 \, \text{g/mol} \
\text{Nitrogen (N):} & \quad 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \
\text{Oxygen (O):} & \quad 2 \times 16.00 \, \text{g/mol} = 32.00 \, \text{g/mol} \
\hline
\text{Total:} & \quad 192.16 + 24.19 + 28.02 + 32.00 = 276.37 \, \text{g/mol}
\end{align}
$$
This matches the molecular weight reported for structurally similar piperidine derivatives.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-6-5-7-13(10-12)14-8-9-19(11-15(14)18)16(20)21-17(2,3)4/h5-7,10,14-15H,8-9,11,18H2,1-4H3 |
InChI Key |
RUNXGQHSGMQABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Use of Chiral Resolvers
Benzenesulfonyl-D-phenylglycine (D-PG) has been identified as an effective resolving agent, offering high resolution efficiency and ease of recovery, as detailed in WO2009133778A1. The process involves:
- Dissolving the racemic tert-butyl 3-aminopiperidine-1-carboxylate in an aqueous ethanol solution.
- Adding D-PG as a resolving agent in a molar ratio of approximately 1:1.
- Maintaining the reaction at 60-70°C for 2-3 hours to facilitate diastereomeric salt formation.
- Cooling the mixture gradually to induce crystallization of the diastereomeric salt.
- Isolating the salt by filtration, then hydrolyzing to free the enantiomerically enriched amine.
This method achieves high diastereomeric excess (>95%) and is suitable for large-scale manufacturing due to its operational simplicity and recyclability of resolving agents.
Alternative Resolvers and Fractionation
Other resolving agents like benzenesulfonyl-D-PG are also employed, with secondary fractionation to enhance enantiomeric purity. The process minimizes the use of expensive chiral catalysts, reducing overall production costs.
Hydrolysis and Deprotection
Post-resolution, the diastereomeric salt undergoes hydrolysis:
- Acidic hydrolysis using hydrochloric acid or hydrobromic acid in aqueous media.
- The mixture is stirred at elevated temperatures (~60°C) for 1-2 hours.
- The free amine is extracted using organic solvents such as ethyl acetate or dichloromethane .
The hydrolysis step effectively removes the sulfonyl protecting group, yielding the free amino compound with high purity.
Final Purification and Crystallization
- The crude product is subjected to distillation or recrystallization to enhance purity.
- Recrystallization often employs solvents like ethyl acetate or methyl tert-butyl ether .
- Multiple recrystallizations may be performed to attain an enantiomeric excess exceeding 99%.
The process parameters are optimized to maximize yield while maintaining high optical purity, crucial for pharmaceutical applications.
Summary of Preparation Parameters and Data Table
| Step | Reagents/Conditions | Purpose | Outcome | References |
|---|---|---|---|---|
| Racemic synthesis | Standard amino acid derivatives, coupling reagents | Generate racemic tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate | Racemic mixture | WO2009133778A1 |
| Chiral resolution | D-PG resolvant, ethanol/water, 60-70°C, 2-3 hrs | Enantioselective separation | Enantiomerically enriched salt (>95% ee) | WO2009133778A1 |
| Hydrolysis | Hydrochloric acid, reflux, ethyl acetate extraction | Remove sulfonyl group | Enantiomerically pure (3S) compound | CN106432056A |
| Purification | Recrystallization, distillation | Purify product | High purity, high optical activity | Multiple patents |
Technical Advantages and Considerations
- High resolution efficiency with D-PG as a resolving agent.
- Cost-effective due to recyclability of resolving agents.
- Scalable for industrial manufacturing.
- Environmentally benign solvents such as ethanol and ethyl acetate.
- High enantiomeric purity (>99% ee) essential for pharmaceutical efficacy.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Piperidine Derivatives
*Target compound: Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate. †Calculated based on molecular formula C17H26N2O2.
Electronic and Steric Modulation
- Fluorinated Analogs (e.g., 10a, 10c) : The introduction of fluorine atoms increases polarity and electron-withdrawing effects, which can alter reaction kinetics in nucleophilic substitutions or catalytic couplings. For example, 10a (3,4-difluorophenyl) exhibits a higher yield (80%) compared to 10c (4-fluorophenyl, 75%), suggesting that substituent positioning affects reaction efficiency .
- Methoxy-Substituted Analogs: The methoxy group in tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate donates electron density via resonance, enhancing the nucleophilicity of the amino group. This contrasts with the methyl group in the target compound, which exerts primarily steric effects .
- Hydroxymethyl Derivative: The hydroxymethyl substituent introduces hydrogen-bonding capability, significantly improving solubility in polar solvents. This property is advantageous in biological applications but may reduce compatibility with nonpolar reaction environments .
Positional Isomerism (3-methylphenyl vs. 4-methylphenyl)
The positional isomer tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate () shares the same molecular weight as the target compound but differs in the methyl group’s placement.
Biological Activity
Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources and studies.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.4 g/mol
- CAS Number : 43811004
- SMILES Notation : CC1=CC=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acid derivatives. The synthetic routes often include:
- Formation of Piperidine Derivatives : Starting from piperidine-4-carboxylic acid.
- Carbamate Formation : Reaction with tert-butyl chloroformate to yield the carbamate derivative.
- Amination : Introduction of the amino group at the 3-position via reductive amination techniques.
Pharmacological Profile
The compound has been investigated for various biological activities, including:
- Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, potentially through apoptosis induction mechanisms.
- Neuroprotective Effects : Research suggests that it may have protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.
The biological activity is hypothesized to be mediated through interactions with specific receptors or enzymes. For instance:
- Interaction with P-glycoprotein (P-gp) : It has been shown to influence ATPase activity related to P-gp, a key player in drug transport and resistance mechanisms in cancer therapy .
Case Study 1: Antitumor Activity
In a study published in Frontiers in Pharmacology, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Research published in Molecules highlighted its potential neuroprotective properties. The compound was tested in vitro on neuronal cell cultures exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative disease models .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
